Methyl N-acetyl-DL-phenylalaninate

Vue d'ensemble

Description

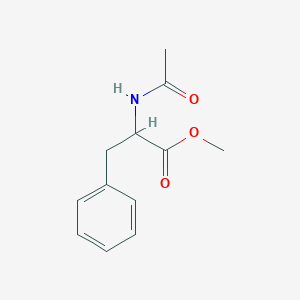

Chemical Structure and Properties Methyl N-acetyl-DL-phenylalaninate is a derivative of phenylalanine, where the amino group is acetylated, and the carboxylic acid is esterified with a methyl group. Its molecular formula is C₁₂H₁₅NO₃ (molecular weight: 221.25 g/mol) . The compound is characterized by its racemic (DL) configuration, making it distinct from enantiopure L- or D-phenylalanine derivatives. Key identifiers include:

Applications

This compound is primarily used in biochemical research, particularly in studies involving peptide synthesis, enzyme-substrate interactions, and as a chiral building block in pharmaceuticals . Its acetyl and methyl ester groups enhance stability and solubility in organic solvents, facilitating its use in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

N-Chloroacetyl-DL-phenylalanine

- Molecular Formula: C₁₁H₁₂ClNO₃

- Molecular Weight : 241.67 g/mol

- CAS Number : 7765-11-9

- Key Features : The acetyl group is replaced with a chloroacetyl moiety (Cl-CH₂-CO-).

- Applications : Used in pharmaceutical synthesis due to the reactive chloro group, which enables nucleophilic substitution reactions. Its higher molecular weight and polarity differentiate it from the acetylated methyl ester .

Metalaxyl (Methyl N-(2-methoxyacetyl)-N-(2,6-dimethylphenyl)-DL-alaninate)

- Molecular Formula: C₁₅H₂₁NO₄

- Molecular Weight : 279.33 g/mol

- CAS Number : 57837-19-1

- Key Features : Contains a methoxyacetyl group and a 2,6-dimethylphenyl substituent.

- Applications : A widely used agricultural fungicide targeting oomycetes. The methoxy group enhances systemic activity in plants, while the dimethylphenyl group improves lipid solubility .

N-Methyl-DL-alanine

- Molecular Formula: C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

- CAS Number : 25414-70-0

- Key Features : A simpler analogue lacking the phenyl group and acetyl ester.

- Applications: Studied for amino acid transport mechanisms and as a scaffold for peptide analogues in drug design .

Comparative Data Table

Key Research Findings

Synthetic Utility : this compound serves as a precursor in asymmetric synthesis. Its racemic form allows for resolution into enantiomers for chiral drug development .

Stability vs. Reactivity : Compared to N-Chloroacetyl-DL-phenylalanine, the acetyl group in this compound offers lower reactivity but greater stability under physiological conditions .

Biological Activity : Metalaxyl’s methoxyacetyl group enhances its antifungal efficacy by improving membrane permeability, a feature absent in the acetylated methyl ester .

Propriétés

Numéro CAS |

62436-70-8 |

|---|---|

Formule moléculaire |

C12H15NO3 |

Poids moléculaire |

221.25 g/mol |

Nom IUPAC |

methyl 2-acetamido-3-phenylpropanoate |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14) |

Clé InChI |

IKGHIFGXPVLPFD-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |

SMILES canonique |

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |

Key on ui other cas no. |

3618-96-0 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.